Ethyl 2-oxo-3-phenylpropanoate
Overview
Description
Ethyl 2-oxo-3-phenylpropanoate, also known as ethyl benzoylacetate, is an organic compound with the molecular formula C11H12O3. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in organic synthesis due to its versatile reactivity and is a key intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-3-phenylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide, followed by acidification . Another method includes the reaction of ethyl acetoacetate with benzoyl chloride under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of benzoylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . This method is favored due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylformic acid.
Reduction: Reduction of this compound can yield ethyl 3-hydroxy-3-phenylpropanoate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Benzoylformic acid.
Reduction: Ethyl 3-hydroxy-3-phenylpropanoate.
Substitution: Various substituted benzoylacetates
Scientific Research Applications
Ethyl 2-oxo-3-phenylpropanoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3-phenylpropanoate involves its reactivity as a β-keto ester. It can participate in various organic reactions, such as aldol condensations and Michael additions, due to the presence of both electrophilic and nucleophilic sites within its structure . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is utilized .
Comparison with Similar Compounds
Ethyl 2-oxo-3-phenylpropanoate can be compared with other β-keto esters, such as:
Ethyl acetoacetate: Unlike this compound, ethyl acetoacetate lacks the phenyl group, making it less reactive in certain aromatic substitution reactions.
Mthis compound: This compound is similar but has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 3-oxo-3-phenylpropanoate: This is a structural isomer with the keto group at a different position, leading to different reactivity patterns.
This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2-oxo-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRHEGMAWYPMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6613-41-8 | |
Record name | ethyl 2-oxo-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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